molecular formula C23H16FN3 B2755352 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-44-1

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2755352
CAS No.: 866342-44-1
M. Wt: 353.4
InChI Key: IWKTZGFUAKEVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzyl and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinoline ring.

    Introduction of Benzyl and Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-3-(4-nitrophenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activities compared to its analogs. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability .

Properties

IUPAC Name

5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKTZGFUAKEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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